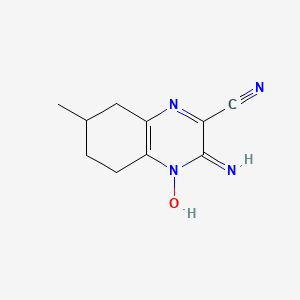
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a heterocyclic compound with a unique structure that includes a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoaniline with methyl ethyl ketone in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different functional groups attached to the core structure .
Scientific Research Applications
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against neurodegenerative disorders and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoxaline core but differs in functional groups and substitution patterns.
Quinoxaline: The parent compound with a simpler structure, lacking the tetrahydro and imino groups.
Uniqueness
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63630-21-7 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
4-hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O/c1-6-2-3-9-7(4-6)13-8(5-11)10(12)14(9)15/h6,12,15H,2-4H2,1H3 |
InChI Key |
HZRCTVXUGNXUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)N=C(C(=N)N2O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



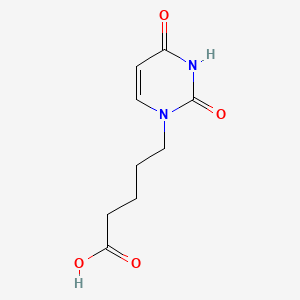
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
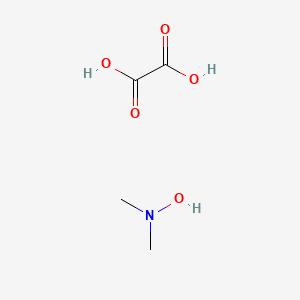

![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)
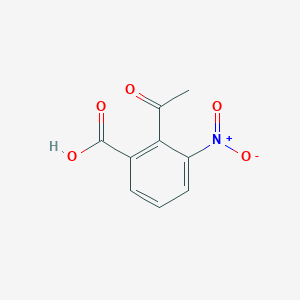
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
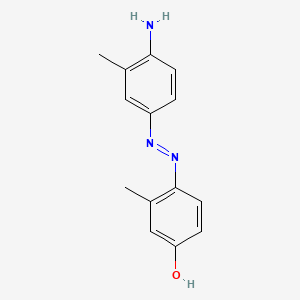

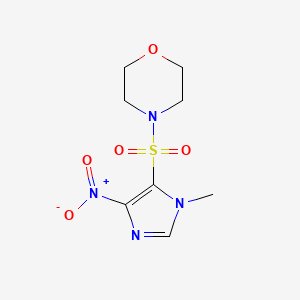
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
